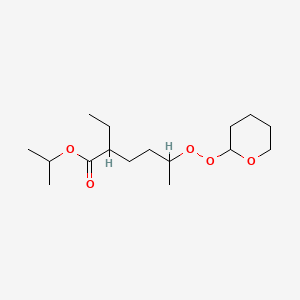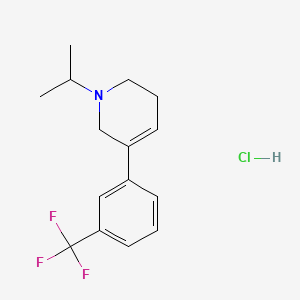
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyridine ring that is partially hydrogenated and substituted with an isopropyl group and a trifluoromethylphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride typically involves multi-step organic reactions. One common method might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the ring can be partially hydrogenated using a catalyst like palladium on carbon under hydrogen gas.
Substitution Reactions:
Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of Lewis acids like aluminum chloride are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new alkyl or acyl groups.
科学的研究の応用
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research could explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Compounds like 2,3,5,6-tetrahydropyridine or 1,2,3,6-tetrahydropyridine with different substituents.
Trifluoromethylphenyl Compounds: Compounds with a trifluoromethyl group attached to a phenyl ring, such as trifluoromethylbenzene.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-(3-(trifluoromethyl)phenyl)-, hydrochloride is unique due to its specific combination of substituents and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
特性
CAS番号 |
71863-73-5 |
|---|---|
分子式 |
C15H19ClF3N |
分子量 |
305.76 g/mol |
IUPAC名 |
1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C15H18F3N.ClH/c1-11(2)19-8-4-6-13(10-19)12-5-3-7-14(9-12)15(16,17)18;/h3,5-7,9,11H,4,8,10H2,1-2H3;1H |
InChIキー |
CKZQECLMYJJWAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC=C(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



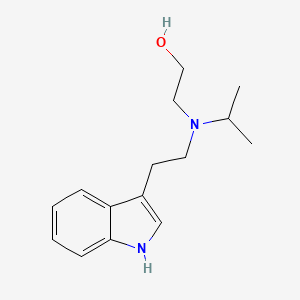
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
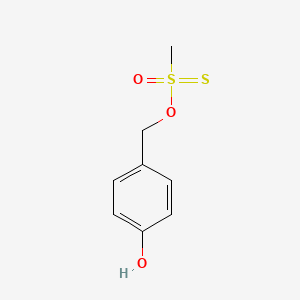
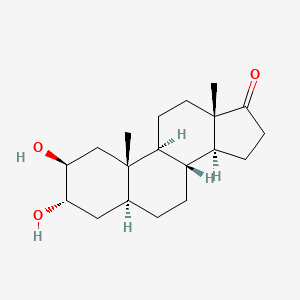
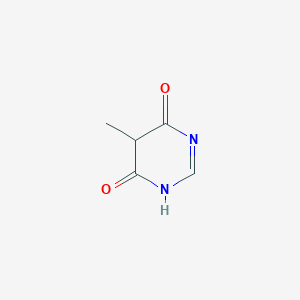
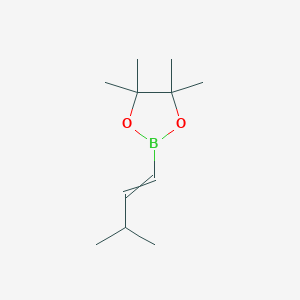
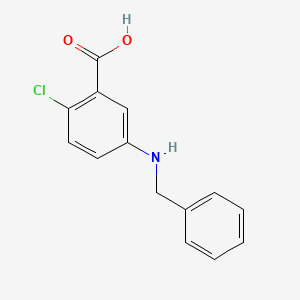

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
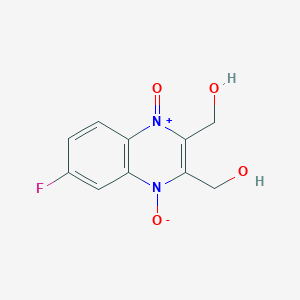
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)

